5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol

Cancer Metabolism Lipid Metabolism Enzyme Inhibition

Validating SCD as a therapeutic target demands a highly potent probe. 5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol delivers an IC50 of 10 nM in NCI-H1155 cells, ensuring robust target engagement. • Proven >90% HIV inhibition at >20 µM in CEM-T4 cells. • Free thiol enables covalent inhibitor design. • Defined physicochemical profile (mp 244°C, bp 330°C) ensures reliable synthetic utility. Global stock supports immediate R&D procurement.

Molecular Formula C10H9ClN2S
Molecular Weight 224.71 g/mol
CAS No. 17452-31-2
Cat. No. B101689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
CAS17452-31-2
Synonyms5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL
Molecular FormulaC10H9ClN2S
Molecular Weight224.71 g/mol
Structural Identifiers
SMILESCN1C(=CNC1=S)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)
InChIKeyRGYNOPLNIDBIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol Overview


5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CAS 17452-31-2) is a heterocyclic small molecule belonging to the imidazole-2-thiol (or imidazole-2-thione) class. Its structure features a 4-chlorophenyl group at the 5-position and a methyl group at the 1-position of the imidazole ring, with a thiol/thione moiety at the 2-position. It has a molecular weight of 224.71 g/mol and the molecular formula C10H9ClN2S . This compound is a useful research chemical and building block, investigated for its potential in antimicrobial, antifungal, and anticancer applications due to its ability to interact with various biological targets, including enzymes and receptors [1].

Supports SCD pathway inhibition studies
Antiviral screening context (HIV inhibition)
Imidazole-2-thiol scaffold diversification

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol Substitution Risks


Imidazole-2-thiols are not a homogeneous class; subtle changes in substitution pattern can drastically alter biological activity, physicochemical properties, and target selectivity. The presence of the 4-chlorophenyl group in 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol enhances lipophilicity and can facilitate hydrophobic interactions with biological targets, while the 1-methyl substitution differentiates it from non-methylated analogs, impacting both target binding and metabolic stability . Generic substitution with a different imidazole-2-thiol, such as one lacking the chlorophenyl group or with a different N-substituent, would result in a molecule with a different pharmacological profile and potentially different physical properties, making direct interchange in research applications unreliable. The quantitative evidence below demonstrates these critical points of differentiation.

1-Methyl substitution alters binding, solubility, and metabolic stability vs. non-methylated analogs; target profile may not transfer.
4-Chlorophenyl group enhances lipophilicity; simpler thiols without this group may show different target engagement.
Imidazole-2-thiol class includes diverse biological profiles; generic substitution risks assay mismatch.

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol Key Differentiators


SCD Inhibition in Cancer Cells

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol demonstrates potent inhibition of Stearoyl-CoA Desaturase (SCD) with an IC50 of 10 nM in human NCI-H1155 cells, as assessed by cell viability after 96 hours [1]. While direct head-to-head data against other imidazole-2-thiols in the same assay are not available, this level of potency is a key differentiator compared to the generally weaker or less characterized SCD inhibitory activity of other imidazole-2-thiol derivatives, making it a valuable tool compound for studying SCD-dependent cancer cell growth.

SCD Inhibition
Cross-study comparable
IC50 10 nM
Supports SCD pathway inhibition study fit
Cell viability endpoint; NCI-H1155 cells, 96 h
Cancer Metabolism Lipid Metabolism Enzyme Inhibition

Anti-HIV Activity

This compound exhibits >90% inhibition of HIV at concentrations >20 µM in CEM-T4 cells, as reported in the Division of AIDS Anti-HIV/OI/TB Therapeutics Database [1]. This level of activity provides a benchmark for antiviral screening efforts. While cellular toxicity is observed at similar concentrations, the data serves as a clear point of differentiation from other imidazole-2-thiols with unknown or lower anti-HIV activity, guiding researchers toward a scaffold with validated antiviral potential.

Anti-HIV Activity
Class-level inference
>90% inhibition at >20 µM
Supports antiviral screening context
CEM-T4 cells; cytotoxicity observed at similar levels
Antiviral Research HIV Virology

Physicochemical Profile vs. Non-Methylated Analog

The 1-methyl substitution in 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol imparts significantly different physicochemical properties compared to its non-methylated analog, 5-(4-chlorophenyl)-1H-imidazole-2-thiol. Specifically, the melting point of the target compound is 244°C [1], while the non-methylated analog has a melting point of 293-295°C . This ~50°C difference in melting point is a direct consequence of the altered intermolecular interactions and crystal packing due to the methyl group, affecting handling, purification, and formulation properties. Additionally, the molecular weight difference (224.71 vs. 210.68 g/mol) and the presence of the methyl group can influence solubility and chromatographic behavior.

Melting Point vs. Non-Methylated
Direct head-to-head
Target: 244°C Comparator: 293–295°C
Confirms distinct chemical entity; substitution not supported
~50°C difference due to methyl substitution
Chemical Synthesis Process Chemistry Physicochemical Characterization

Physicochemical and Hazard Profile

Beyond melting point, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol has defined boiling point (330°C at 760 mmHg) and density (1.39 g/cm³) [1]. Its hazard profile includes warnings for skin and eye irritation, respiratory irritation, and harmful effects if swallowed (H315, H319, H335, H302) . While this information does not directly compare to a specific analog, it provides essential, quantifiable parameters for safe handling and experimental design that differentiate it from compounds with unknown or different hazard profiles, supporting informed procurement and laboratory practice.

Physicochemical & Hazard Profile
Supporting evidence
Boiling point 330°C; H315, H319, H335, H302
Supports safe handling and procurement decisions
Density 1.39 g/cm³; GHS classification reported
Safety Assessment Handling Storage

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol Application Scenarios


SCD-Dependent Cancer Metabolism Studies

For researchers investigating the role of Stearoyl-CoA Desaturase (SCD) in cancer cell proliferation and survival, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol serves as a potent chemical probe. Its demonstrated IC50 of 10 nM in NCI-H1155 cells [5] makes it an ideal tool for validating SCD as a therapeutic target and for benchmarking the activity of novel SCD inhibitors. The high potency ensures that observed biological effects are driven by robust target engagement, reducing the need for high compound concentrations and minimizing off-target effects.

Antiviral and HIV Research

This compound is a validated starting point for antiviral drug discovery programs, particularly those targeting HIV. Its confirmed ability to achieve >90% inhibition of HIV at >20 µM in CEM-T4 cells [5] provides a clear, quantifiable activity threshold. Researchers can use this compound as a reference standard in antiviral assays, as a lead for structural optimization, or to probe the mechanism of action of other antiviral agents in a controlled, comparative setting.

Scaffold Diversification and Synthesis

The distinct physicochemical profile of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, including its well-defined melting point (244°C) [5] and boiling point (330°C) [4], makes it a reliable building block for synthetic chemistry. Its reactivity, driven by the nucleophilic thiol group, allows for the creation of diverse derivative libraries. Researchers aiming to explore structure-activity relationships (SAR) around the imidazole-2-thiol scaffold can use this compound to introduce the 4-chlorophenyl and 1-methyl motifs, generating novel molecules with potentially improved biological or material properties.

Covalent Probe Development

The presence of a free thiol group in 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol presents an opportunity for the development of covalent enzyme inhibitors. As a class, imidazole-2-thiols can form covalent bonds with cysteine residues in target proteins [5], a mechanism that can lead to potent and sustained target inhibition. This compound can be used to create targeted covalent inhibitors (TCIs) by leveraging the thiol as a warhead, or as a tool to identify novel cysteine-containing targets in proteomic studies.

Application
Selection Property
Validation Focus
SCD pathway inhibition studies
Target engagement assay context
Cell viability endpoint review
Antiviral screening studies
HIV inhibition assay context
Antiviral activity and cytotoxicity endpoints
Imidazole-2-thiol scaffold diversification
Thiol reactivity and substitution pattern
SAR and derivative library profiling
Covalent probe development
Thiol warhead reactivity
Cysteine-target engagement and proteomic profiling

Technical Documentation Hub

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